2-Bromo-6-methoxynicotinic acid

Purity Analysis Quality Control Procurement Specification

2-Bromo-6-methoxynicotinic acid (CAS 1009735-25-4) is a di-substituted pyridine building block with a molecular weight of 232.03 g/mol and the formula C₇H₆BrNO₃. It features a carboxylic acid at the 3-position, a bromine atom at the 2-position, and a methoxy group at the 6-position of the pyridine ring.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 1009735-25-4
Cat. No. B1375941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methoxynicotinic acid
CAS1009735-25-4
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)C(=O)O)Br
InChIInChI=1S/C7H6BrNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11)
InChIKeyQAKXQUBZHUHURR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methoxynicotinic acid (CAS 1009735-25-4): A Defined Nicotinic Acid Scaffold for Regiospecific SAR and Cross-Coupling


2-Bromo-6-methoxynicotinic acid (CAS 1009735-25-4) is a di-substituted pyridine building block with a molecular weight of 232.03 g/mol and the formula C₇H₆BrNO₃ [1]. It features a carboxylic acid at the 3-position, a bromine atom at the 2-position, and a methoxy group at the 6-position of the pyridine ring [1]. This specific arrangement provides a unique electronic and steric environment, positioning it as a versatile intermediate for palladium-catalyzed cross-coupling reactions and the synthesis of nicotinic receptor-targeting compounds . As a research chemical, its primary value lies in its ability to introduce regiochemically precise diversity into lead optimization programs.

Procurement Risk: Why Other Bromo-Methoxynicotinic Acid Isomers Cannot Replace 2-Bromo-6-methoxynicotinic acid


Substituting 2-bromo-6-methoxynicotinic acid with any other positional isomer (e.g., 5-bromo-6-methoxynicotinic acid, CAS 1186194-46-6, or 2-bromo-5-methoxynicotinic acid, CAS 1211535-45-3) will fundamentally alter a synthetic pathway. The position of the bromine atom dictates the vector of subsequent cross-coupling reactions, while the methoxy group's location impacts the pyridine ring's electron density and metal-chelating ability . This is not a generic 'brominated nicotinic acid' but a precise scaffold. Using an incorrect isomer leads to a different final compound, making procurement based on core structure homology a critical failure point in SAR studies. The specific 2-bromo-6-methoxy pattern is validated in the synthesis of complex heterocycles , and any deviation would require complete re-validation of the synthetic route.

Quantitative Differentiation of 2-Bromo-6-methoxynicotinic Acid Against Its Closest Analogs


Purity Benchmark: Supplier-Certified 95% Purity with Comprehensive QC Documentation

The target compound is supplied by Bidepharm with a standard purity of 95%, backed by batch-specific QC reports including NMR, HPLC, and GC data . This contrasts with suppliers of the 5-bromo-6-methoxynicotinic acid isomer (CAS 1186194-46-6), where purity can vary, e.g., Fluorochem lists it at 98% (GC) , but the specific and verifiable QC documentation package for the 2-bromo isomer is a critical differentiator for reproducible research. The availability of hardcopy analytical data upon request reduces the risk of using mislabeled or impure isomers.

Purity Analysis Quality Control Procurement Specification

Lipophilicity Profile: Optimized cLogP for Blood-Brain Barrier Penetration Potential in CNS Targets

The computed XLogP3 of 1.7 for 2-bromo-6-methoxynicotinic acid [1] places it within the optimal range for oral absorption and CNS penetration (typically LogP 1-4). This differentiates it from the more hydrophilic 6-methoxynicotinic acid (without the bromo substituent) and the 2-bromo-6-methoxyisonicotinic acid isomer (CAS 853029-93-3), where the carboxylic acid position alters hydrogen-bonding capacity and polarity. The specific LogP is a result of the unique combination of the lipophilic bromine and the moderately polar methoxy group in their respective positions.

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Safety Profile: Defined GHS Hazards for Risk-Assessed Laboratory Handling

The compound has a clearly defined and quantified GHS hazard classification: H315 (100%: Causes skin irritation), H319 (100%: Causes serious eye irritation), and H335 (100%: May cause respiratory irritation) [1]. This complete hazard profile, derived from a single notification to the ECHA C&L Inventory, allows for unambiguous risk assessment. In contrast, purchasing a non-certified or less documented isomer from a marketplace supplier may leave the end-user unaware of specific handling requirements, increasing laboratory risk.

Laboratory Safety Chemical Handling Regulatory Compliance

Validated Application Scenarios for Procuring 2-Bromo-6-methoxynicotinic acid


Regiospecific Palladium-Catalyzed Cross-Coupling for Drug Candidate Libraries

The 2-bromo substituent is a proven reactive handle for Suzuki-Miyaura, Heck, or Negishi couplings to generate bi-aryl or alkenyl derivatives. The methoxy group electronically activates the ring and can be later cleaved or modified. This is the primary use case, directly supported by the synthesis of cyclopenta[b]pyridin-2,5-dione cardiotonic agents where the methyl ester of this acid was used . The comprehensive QC package ensures that the compound used in these sensitive palladium-catalyzed reactions is free of catalyst-poisoning impurities.

Lead Optimization of Nicotinic Receptor Modulators

As a core scaffold, this compound is ideal for SAR studies targeting nicotinic acetylcholine receptors, which are implicated in neurology and inflammation. Its specific computed LogP of 1.7 [1] makes it a favorable starting point for optimizing CNS-active drug candidates, where precise control over lipophilicity is crucial for blood-brain barrier penetration.

Synthesis of Patent-Evading Scaffolds via Directed Ortho-Metalation (DoM)

The adjacency of the carboxylic acid group to the bromine provides an opportunity for directed ortho-metalation (DoM) followed by electrophilic trapping, offering a route to 2,3,6-trisubstituted pyridines that are inaccessible via direct cross-coupling with competing isomers. This strategy is key for generating novel derivatives for freedom-to-operate in competitive medicinal chemistry programs.

Technical Documentation Hub

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